1-[4-(Trifluoromethyl)benzoyl]azepane 1-[4-(Trifluoromethyl)benzoyl]azepane
Brand Name: Vulcanchem
CAS No.: 331842-65-0
VCID: VC4792681
InChI: InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2
SMILES: C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C14H16F3NO
Molecular Weight: 271.283

1-[4-(Trifluoromethyl)benzoyl]azepane

CAS No.: 331842-65-0

Cat. No.: VC4792681

Molecular Formula: C14H16F3NO

Molecular Weight: 271.283

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethyl)benzoyl]azepane - 331842-65-0

Specification

CAS No. 331842-65-0
Molecular Formula C14H16F3NO
Molecular Weight 271.283
IUPAC Name azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2
Standard InChI Key MESNLLMVUVATDD-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-[4-(trifluoromethyl)benzoyl]azepane comprises an azepane ring (C₆H₁₁N) linked via a carbonyl group to a 4-(trifluoromethyl)phenyl group. Key structural identifiers include:

  • IUPAC Name: 1-[4-(Trifluoromethyl)benzoyl]azepane

  • Molecular Formula: C₁₄H₁₆F₃NO

  • Molecular Weight: 271.28 g/mol

  • SMILES: C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F

  • InChIKey: MESNLLMVUVATDD-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the azepane ring introduces conformational flexibility critical for interactions with biological targets .

Synthesis and Manufacturing

Industrial Production

Scale-up processes likely employ continuous-flow reactors to optimize yield and purity. Post-synthetic purification involves chromatographic techniques (e.g., silica gel chromatography) or recrystallization .

Physicochemical Properties

PropertyValueSource
Physical StateLiquid at room temperature
Density1.229 g/mL at 25°C
Refractive IndexnD20=1.464n_D^{20} = 1.464
Lipophilicity (LogP)Estimated 3.8 (XLogP3-AA)
SolubilityLow in water; soluble in organic solvents (e.g., THF, DCM)

The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, influencing reactivity in synthetic applications .

CompoundBioactivityReference
2-[2-(Trifluoromethyl)phenyl]azepaneAntidepressant (in vitro)
5-Amino-2,5-dihydro-1H-benzo[b]azepineNeuroprotective (tau pathology)

Applications in Research

  • Medicinal Chemistry: As a building block for trifluoromethylated drug candidates, particularly CNS-targeted therapies .

  • Organocatalysis: Potential use in asymmetric synthesis due to chiral azepane centers .

  • Material Science: Fluorinated compounds in liquid crystal or polymer formulations .

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